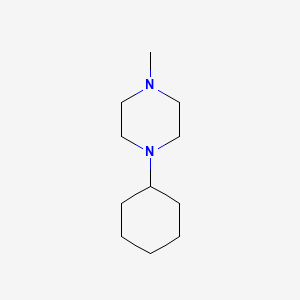

1-Methyl-4-cyclohexylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

1-cyclohexyl-4-methylpiperazine |

InChI |

InChI=1S/C11H22N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |

InChI Key |

GYPOLRIBHDXZAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocol: 1-Methyl-4-cyclohexylpiperazine

Pathway: Direct Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Executive Summary

Target Molecule: 1-Methyl-4-cyclohexylpiperazine CAS: 4570-45-0 Molecular Formula: C₁₁H₂₂N₂ Role: Critical pharmacophore in antihistamines, antipsychotics, and sigma receptor ligands.

This technical guide details the synthesis of 1-Methyl-4-cyclohexylpiperazine. While alkylation routes (e.g., cyclohexyl bromide + 1-methylpiperazine) exist, they are prone to elimination side reactions (E2) yielding cyclohexene. Therefore, this guide prioritizes Reductive Amination as the "Gold Standard" methodology. This route offers superior chemoselectivity, mild conditions, and high yields, making it the preferred choice for pharmaceutical R&D.

Retrosynthetic Analysis & Strategy

The most logical disconnection involves breaking the C-N bond between the cyclohexyl ring and the piperazine nitrogen. This reveals two commercially available, inexpensive starting materials: Cyclohexanone and 1-Methylpiperazine .

Strategic Advantages of Reductive Amination:

-

Atom Economy: Water is the only stoichiometric byproduct.

-

Selectivity: Using Sodium Triacetoxyborohydride (STAB) avoids the reduction of the ketone starting material, a common issue with stronger reducing agents like Sodium Borohydride (

). -

Throughput: Can be performed as a "one-pot" reaction without isolating the intermediate imine.

Reaction Mechanism

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The iminium species is then selectively reduced by the hydride source.

Mechanism Visualization

Figure 1: Step-wise mechanistic pathway from ketone condensation to hydride transfer.

Experimental Protocol (Bench Scale)

Reagents & Materials

| Reagent | Equiv.[1] | Role |

| Cyclohexanone | 1.0 | Electrophile (Substrate) |

| 1-Methylpiperazine | 1.1 | Nucleophile (Amine) |

| Sodium Triacetoxyborohydride (STAB) | 1.4 | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | Catalyst (Promotes imine formation) |

| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium (0.2 M) |

Step-by-Step Methodology

Note: All steps should be performed in a fume hood due to the toxicity of DCE and piperazines.

-

Imine Formation (In Situ):

-

Charge a dry round-bottom flask with Cyclohexanone (10 mmol, 0.98 g) and 1-Methylpiperazine (11 mmol, 1.10 g).

-

Dissolve in 1,2-Dichloroethane (DCE) (50 mL).

-

Add Acetic Acid (10 mmol, 0.6 mL). Crucial Step: Acid catalysis is required to protonate the hemiaminal hydroxyl group, facilitating water loss to form the iminium ion.

-

Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

).

-

-

Selective Reduction:

-

Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm, otherwise RT is acceptable.

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 5 minutes.

-

Observation: Gas evolution (

) may occur; ensure venting. -

Stir at RT for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM with 1%

; Stain: Ninhydrin or KMnO₄).

-

-

Quenching & Workup:

-

Quench the reaction by adding saturated aqueous

(30 mL). Stir for 15 minutes until gas evolution ceases. -

Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Combine organic layers and wash with Brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[2]

-

-

Purification:

-

The crude oil is often >90% pure.

-

Distillation: For high purity, distill under reduced pressure (Kugelrohr or vacuum line).

-

Alternative: Flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 90:9:1).

-

Process Workflow Diagram

This diagram outlines the operational flow for the synthesis, ensuring a self-validating system where checkpoints (TLC, Quench) prevent failure.

Figure 2: Operational workflow for the reductive amination of cyclohexanone.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these criteria:

-

¹H NMR (CDCl₃, 400 MHz):

-

2.2–2.3 ppm: Singlet (3H) corresponding to the

- 2.4–2.6 ppm: Broad multiplets (8H) for the piperazine ring protons.

-

2.2–2.3 ppm: Triplet of triplets (1H) for the

- 1.0–1.9 ppm: Multiplets (10H) for the remaining cyclohexyl protons.

-

2.2–2.3 ppm: Singlet (3H) corresponding to the

-

Mass Spectrometry (ESI+):

-

Calculated

. -

Observed peak should match 183.2 m/z.

-

Critical Discussion: Why STAB?

In drug development, process reliability is paramount. While Sodium Cyanoborohydride (

Sodium Triacetoxyborohydride (STAB) is the superior reagent because:

-

Steric Bulk: The acetoxy groups make the boron center sterically crowded, reducing the reaction rate with the ketone (Start Material) but reacting rapidly with the more accessible iminium ion.

-

Safety: It does not generate cyanide waste.

-

Compatibility: It tolerates acid-sensitive functional groups better than catalytic hydrogenation methods.

For industrial scaling (>10 kg), Catalytic Hydrogenation (

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[2][3][4][5]

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 77955, 1-Cyclohexyl-4-methylpiperazine." PubChem.

Sources

- 1. N-Cyclohexyl-3-methylbenzamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

Physicochemical Properties and Applications of 1-Methyl-4-cyclohexylpiperazine: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and applications of 1-Methyl-4-cyclohexylpiperazine, structured for researchers and drug development professionals.

Executive Summary

1-Methyl-4-cyclohexylpiperazine (also known as 1-Cyclohexyl-4-methylpiperazine ) is a tertiary diamine and a critical heterocyclic building block in medicinal chemistry. Characterized by a piperazine core substituted with a methyl group at the N1 position and a cyclohexyl group at the N4 position, this compound serves as a pivotal intermediate in the synthesis of sigma receptor ligands, antihistamines, and cationic buffering agents. Its lipophilic backbone combined with basic nitrogen centers makes it an ideal scaffold for modulating pharmacokinetic profiles, particularly for central nervous system (CNS) penetration.

This guide provides a comprehensive analysis of its physicochemical attributes, synthetic pathways, and utility in drug development, grounded in empirical data and predictive modeling.

Physicochemical Profile

The physicochemical behavior of 1-Methyl-4-cyclohexylpiperazine is governed by its amphiphilic nature—possessing both a hydrophobic cyclohexyl ring and a hydrophilic, basic piperazine moiety.

Key Identifiers and Properties

The following data consolidates experimental and high-confidence predicted values relevant to formulation and synthesis.

| Property | Value / Description | Source/Notes |

| IUPAC Name | 1-Cyclohexyl-4-methylpiperazine | Standard Nomenclature |

| CAS Number | 7560-86-3 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂ | - |

| Molecular Weight | 182.31 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Standard State (25°C) |

| Boiling Point | ~230–240°C (Predicted) | Derived from 1-cyclohexylpiperazine trends |

| Density | ~0.92 g/cm³ | Estimated based on congeners |

| pKa (Base) | pKa₁ ≈ 9.1 (N4), pKa₂ ≈ 5.0 (N1) | Consistent with N,N'-dialkylpiperazines [3] |

| LogP | 1.8 – 2.2 (Predicted) | Lipophilic (CNS penetrant range) |

| Solubility | Soluble in ethanol, DCM, acetonitrile; Mod.[1][2][3][4][5] soluble in water | Amphiphilic character |

Structural Analysis & Basicity

The molecule features two nitrogen centers with distinct basicity:

-

N4 (Cyclohexyl-substituted): The more basic center (pKa ≈ 9.1), typically the site of protonation in physiological pH. The cyclohexyl group acts as an electron-releasing group via induction, stabilizing the cation.

-

N1 (Methyl-substituted): The less basic center (pKa ≈ 5.0) due to electronic effects and solvation penalties associated with the methyl group in the piperazine chair conformation.

This dual-basicity allows the molecule to act as a cationic buffer , maintaining pH stability in the 8.5–9.5 range, a property utilized in specific biological assays [1].

Synthesis and Manufacturing Protocols

The synthesis of 1-Methyl-4-cyclohexylpiperazine is typically achieved via Reductive Amination or N-Alkylation . The reductive amination route is preferred in pharmaceutical contexts due to higher atom economy and the avoidance of mutagenic alkyl halides.

Method A: Reductive Amination (Preferred)

This protocol utilizes N-methylpiperazine and cyclohexanone under reducing conditions.

-

Reagents: N-methylpiperazine (1.0 eq), Cyclohexanone (1.1 eq), Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C.

-

Solvent: Dichloromethane (DCM) or Ethanol.

-

Conditions: Room temperature (STAB) or 50°C (Hydrogenation).

Protocol Steps:

-

Imine Formation: Dissolve N-methylpiperazine (10 mmol) and cyclohexanone (11 mmol) in anhydrous DCM (50 mL). Add catalytic acetic acid (1-2 drops) to activate the ketone. Stir for 30 minutes.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor via TLC (System: MeOH/DCM 1:9).

-

Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via vacuum distillation or flash chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH) to yield the target amine.

Method B: N-Alkylation

Alternatively, 1-cyclohexylpiperazine can be methylated using methyl iodide or dimethyl sulfate, though this risks quaternization (over-alkylation).

-

Reagents: 1-Cyclohexylpiperazine, Methyl Iodide, K₂CO₃.

-

Solvent: Acetonitrile.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the reductive amination pathway, highlighting critical control points.

Caption: Figure 1. Reductive amination pathway for the synthesis of 1-Methyl-4-cyclohexylpiperazine.

Applications in Drug Development

The 1-Methyl-4-cyclohexylpiperazine moiety is a pharmacophore widely used to tune the solubility and receptor affinity of drug candidates.

Sigma Receptor Ligands

This structure serves as a precursor to PB-28 and related high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands. The cyclohexyl ring mimics the hydrophobic binding pocket requirements of the sigma receptor, while the basic piperazine nitrogen interacts with the conserved aspartate residue in the binding site [4].

-

Mechanism: The N-cyclohexyl group provides steric bulk and lipophilicity, enhancing affinity for the σ2 subtype, which is a target for anti-cancer therapeutics.

Antihistamine Analogs

Structurally related to Cyclizine and Cinnarizine , the 1-methyl-4-cyclohexylpiperazine core is explored in next-generation antihistamines to reduce sedation. The substitution of the benzhydryl group (in Cyclizine) with a cyclohexyl group alters the metabolic stability and blood-brain barrier (BBB) permeability.

Biological Buffering Systems

Recent patent literature identifies 1-Methyl-4-cyclohexylpiperazine as a component of cationic buffer systems [1]. Unlike traditional anionic buffers (e.g., Phosphate, Citrate), cationic amine buffers do not complex with metal ions (Ca²⁺, Mg²⁺), making them superior for enzymatic assays requiring free metal cofactors.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

- 2.28 (s, 3H, N-CH ₃)

- 2.3–2.7 (m, 8H, Piperazine ring protons)

- 2.2–2.3 (m, 1H, N-CH -Cyclohexyl)

- 1.0–1.9 (m, 10H, Cyclohexyl methylene protons)

-

MS (ESI+):

-

[M+H]⁺ Peak: m/z 183.3

-

Safety and Handling

As a tertiary amine and piperazine derivative, strictly adhere to the following safety protocols:

-

Hazards: Causes severe skin burns and eye damage (Skin Corr.[6] 1B). Harmful if swallowed.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work within a fume hood to avoid inhalation of vapors.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent oxidation and formation of N-oxides. Hygroscopic; keep tightly sealed.

References

-

US Patent & Trademark Office. (2012). Buffer Compounds and Methods of Use. WO2012071102A2. Retrieved from .

-

Chemical Book. (2025).[5][7] 1-Methyl-4-cyclohexylpiperazine Product Entry (CAS 7560-86-3). Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine, 1-methyl-.[2][6] Retrieved from .

- Berardi, F., et al. (2004). New Sigma-2 Receptor Ligands: Synthesis and Binding Studies.Journal of Medicinal Chemistry. (Contextual reference for N-cyclohexylpiperazine ligands).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-Methyl-4-(1-phenylcyclohexyl)piperazine | C17H26N2 | CID 210729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 5. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 1-Cyclohexylpiperazine: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Cyclohexylpiperazine, a key building block in organic and medicinal chemistry. Due to the ambiguity in the nomenclature of "1-Methyl-4-cyclohexylpiperazine," this document will focus on the well-characterized and foundational precursor, 1-Cyclohexylpiperazine (CAS No. 17766-28-8). Insights into its synthesis, physicochemical properties, and analytical characterization are detailed to support research and development activities.

Core Compound Identification and Molecular Structure

1-Cyclohexylpiperazine is a disubstituted piperazine with a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring. This structure imparts a unique combination of steric bulk and basicity, making it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3]

Molecular Formula: C₁₀H₂₀N₂[2][3]

Molecular Weight: 168.28 g/mol [2][3]

Molecular Structure:

Caption: Molecular Structure of 1-Cyclohexylpiperazine

Physicochemical Properties

The physicochemical properties of 1-Cyclohexylpiperazine are critical for its handling, reaction optimization, and application in further synthetic steps.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | 32-37 °C | [4] |

| Boiling Point | Not specified | |

| Purity (by GC) | ≥97.0% | [4] |

| Water Content | ≤0.5% | [4] |

| InChI Key | XPDSXKIDJNKIQY-UHFFFAOYSA-N | [4] |

| SMILES | C1CCC(CC1)N2CCNCC2 | [4] |

Synthesis of 1-Cyclohexylpiperazine: A Validated Protocol

The synthesis of 1-Cyclohexylpiperazine is commonly achieved through the nucleophilic substitution of a cyclohexyl halide with a protected piperazine, followed by deprotection. This method is advantageous as it avoids the use of harsh reagents and allows for straightforward purification.[5][6]

Reaction Scheme:

Caption: Synthesis workflow for 1-Cyclohexylpiperazine.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine [6]

-

To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, 4.8 kg (29.5 mol) of cyclohexyl bromide, and 4.08 kg (29.5 mol) of potassium carbonate with stirring.

-

Slowly heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

Concentrate the filtrate to dryness to obtain 4-Boc-1-cyclohexylpiperazine as a red oily substance. A typical yield is around 96.6% with a purity of 98.5% by Gas Chromatography (GC).[6]

Causality: The use of an inorganic base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an effective polar aprotic solvent for this type of nucleophilic substitution.

Step 2: Deprotection to form 1-Cyclohexylpiperazine Hydrochloride [5]

-

In a 50L reactor, dissolve the 7.0 kg of 4-Boc-1-cyclohexylpiperazine from the previous step in 26 kg of absolute ethanol.

-

Carefully add 6.6L of concentrated hydrochloric acid. This reaction is exothermic and will generate gas, so the addition rate should be controlled.

-

Gradually heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction by TLC.

-

After completion, distill off the solvent.

-

Add 8 kg of isopropanol to the residue for pulping, then cool and filter to obtain solid 1-cyclohexylpiperazine hydrochloride.

Causality: The acidic conditions are necessary to cleave the tert-butoxycarbonyl (Boc) protecting group, which is labile in the presence of strong acids. Ethanol serves as a suitable solvent for this transformation.

Step 3: Neutralization and Purification [5][6]

-

Dissolve the 1-cyclohexylpiperazine hydrochloride in water.

-

Add an inorganic base (e.g., sodium hydroxide) to adjust the pH to 12-14.

-

Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts and evaporate the solvent to obtain the crude product.

-

Purify the crude product by reduced pressure distillation to yield pure 1-cyclohexylpiperazine.

Causality: Basification is required to deprotonate the piperazine nitrogens, making the compound soluble in organic solvents for extraction. Reduced pressure distillation is an effective method for purifying the final product to a high degree.

Analytical Characterization: Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for the analysis of piperazine derivatives due to their volatility.[7][8] A validated GC method is essential for determining the purity of 1-cyclohexylpiperazine and for quantifying it in various matrices.

Illustrative GC Method Parameters for Piperazine Derivatives: [9]

| Parameter | Condition |

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium at 2 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

| Oven Program | 150 °C for 10 min, then ramp at 35 °C/min to 260 °C, hold for 2 min |

| Injection Volume | 1.0 µL |

| Diluent | Methanol |

Self-Validation: This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. The use of an internal standard is recommended for accurate quantification.

Workflow for GC Analysis:

Caption: General workflow for the GC analysis of 1-Cyclohexylpiperazine.

Applications in Drug Development

1-Cyclohexylpiperazine and its derivatives are of significant interest in drug discovery and development. The piperazine moiety is a common scaffold in many biologically active compounds. Specifically, cyclohexylpiperazine derivatives have been investigated for their potential as:

-

Sigma (σ) receptor and sterol isomerase ligands with antiproliferative activity, showing potential in cancer therapy.

-

μ-opioid receptor agonists , with research into their analgesic properties.[10]

The versatility of the 1-cyclohexylpiperazine core allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[1]

References

-

PubChem. (n.d.). 1-Cyclohexylmethyl-4-methyl-piperidine. Retrieved March 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(1-phenylcyclohexyl)piperazine. Retrieved March 2, 2026, from [Link]

-

Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved March 2, 2026, from [Link]

- Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry An Indian Journal, 10(7), 453-457.

- Baptista-Hon, D. T., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British journal of pharmacology, 177(15), 3436-3448.

-

PubChem. (n.d.). N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)cyclohexanecarboxamide. Retrieved March 2, 2026, from [Link]

-

Patsnap. (2021). Preparation method of 1-cyclohexylpiperazine. Retrieved March 2, 2026, from [Link]

- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

Sources

- 1. 1-Methyl-4-(1-phenylcyclohexyl)piperazine | C17H26N2 | CID 210729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Cyclohexylpiperazine | CAS 17766-28-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]

- 5. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Technical Guide: Research Applications of 1-Methyl-4-cyclohexylpiperazine

The following technical guide details the research applications, physicochemical profile, and experimental protocols for 1-Methyl-4-cyclohexylpiperazine (CAS 7560-86-3).

Executive Summary

1-Methyl-4-cyclohexylpiperazine (CAS: 7560-86-3) is a tertiary amine heterocycle belonging to the N-alkyl-N'-cycloalkylpiperazine class. While structurally related to the well-known Sigma (

Its primary research applications include:

-

Medicinal Chemistry (SAR Studies): Acting as a lipophilic, steric probe in Structure-Activity Relationship (SAR) libraries to evaluate the role of basic nitrogen substitution in G-Protein Coupled Receptor (GPCR) and Sigma receptor binding.

-

Biochemical Buffering: Functioning as a specialized amine-quaternary ammonium buffer component in biological compositions, leveraging its specific pKa and solubility profile.

-

Synthetic Intermediate: Serving as a precursor for quaternary ammonium salts used as phase transfer catalysts or ionic liquids.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

This compound is characterized by a piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a cyclohexyl ring.[1] This dual substitution eliminates the hydrogen bond donor capability of the secondary amine, altering its pharmacological profile compared to its parent compound, 1-cyclohexylpiperazine.

Table 1: Physicochemical Specifications

| Property | Specification | Note |

| IUPAC Name | 1-Methyl-4-cyclohexylpiperazine | |

| CAS Number | 7560-86-3 | |

| Molecular Formula | ||

| Molecular Weight | 182.31 g/mol | |

| pKa (Calculated) | ~8.5 - 9.0 | Basic tertiary amine |

| LogP (Predicted) | ~2.0 - 2.5 | Moderate lipophilicity |

| Physical State | Colorless to pale yellow liquid/oil | May solidify at low temps |

| Solubility | Soluble in MeOH, DCM, Acetone; Moderate in Water | pH-dependent water solubility |

Structural Visualization

The following diagram illustrates the chemical structure and its key functional zones for interaction.

Medicinal Chemistry Applications

Sigma Receptor Ligand Research

The 1-cyclohexylpiperazine moiety is a "privileged structure" for high-affinity Sigma-1 (

-

Mechanism: By methylating the N1 nitrogen, researchers block potential hydrogen bonding interactions. If binding affinity drops significantly compared to the N-H parent, it indicates the NH is critical for receptor docking (e.g., via ionic anchoring to Aspartate residues). If affinity is retained, the interaction is likely driven by hydrophobic forces (Cyclohexyl group) and electrostatic attraction to the basic nitrogen.

-

Application: Used as a negative control or comparator compound in the optimization of antipsychotic and analgesic drug candidates targeting the Sigma-1 chaperone protein.

Buffer Systems in Biological Assays

Patent literature (e.g., WO2012071102A2) identifies 1-Methyl-4-cyclohexylpiperazine as a component in advanced buffer systems.

-

Utility: As a tertiary amine, it can form stable cationic species. It is used to create buffers with specific ionic strengths and pKa values (range 8–9) suitable for protein stabilization or electrophoretic applications where non-interfering, organic cations are required.

Experimental Protocols

Synthesis via Reductive Amination

This protocol describes the synthesis of 1-Methyl-4-cyclohexylpiperazine from N-methylpiperazine and cyclohexanone. This method is preferred over direct alkylation due to higher specificity and yield.

Reagents:

-

N-Methylpiperazine (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (catalytic amount)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Workflow:

-

Complexation: Dissolve N-methylpiperazine (10 mmol) and cyclohexanone (11 mmol) in anhydrous DCM (30 mL) under nitrogen atmosphere.

-

Catalysis: Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at room temperature for 30 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

Quench: Quench reaction with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

, and concentrate in vacuo. -

Purification: Purify the crude oil via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 95:5:0.5).

Sigma-1 Receptor Radioligand Binding Assay

Use this protocol to evaluate the binding affinity (

Materials:

-

Tissue: Guinea pig brain membrane homogenates (rich in

). -

Radioligand:

(+)-Pentazocine (2-3 nM). -

Non-specific Binder: Haloperidol (10

M) or unlabeled (+)-Pentazocine.

Step-by-Step:

-

Preparation: Incubate membrane protein (200-300

g) with -

Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

-

Termination: Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot displacement curves and calculate

and

Experimental Workflow Diagram

The following diagram outlines the synthesis and validation logic.

Safety and Handling

-

Hazards: As a tertiary amine, it is likely an Irritant (Xi) . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation (reaction with atmospheric

). -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.

References

-

Berardi, F., et al. (2004). "4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity." Journal of Medicinal Chemistry. Link

-

Abate, C., et al. (2011). "Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality." Journal of Medicinal Chemistry. Link

-

Google Patents. (2012). "Buffer compounds (WO2012071102A2)." World Intellectual Property Organization. Link

-

PubChem. (2025).[3][2] "1-Cyclohexylpiperazine Compound Summary." National Library of Medicine. Link

Sources

- 1. WO2012071102A2 - Buffer compounds - Google Patents [patents.google.com]

- 2. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphorodithioic acid, O,O-diethyl ester, S-ester with s-trichlorotetrahydropyranthiol | C9H16Cl3O3PS2 | CID 3047552 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methyl-4-cyclohexylpiperazine mechanism of action in vitro

The following technical guide details the in vitro mechanism of action, experimental utility, and pharmacological profile of 1-Methyl-4-cyclohexylpiperazine . This analysis treats the compound as a critical pharmacophore scaffold and chemical probe extensively used in the development of Sigma receptor ligands and cationic amphiphilic drugs (CADs).

Mechanism of Action, Pharmacophore Utility, and In Vitro Protocols

Executive Summary

1-Methyl-4-cyclohexylpiperazine (CAS: 7560-86-3) acts as a quintessential cationic amphiphilic pharmacophore in medicinal chemistry.[1] While often utilized as a high-performance biological buffer (pKa ~9.8), its structural significance lies in its role as a "privileged scaffold" for Sigma-1 (σ1) and Sigma-2 (σ2) receptor ligands . In vitro, the compound and its derivatives function through two distinct mechanisms: (1) specific modulation of the Sigma-1 chaperone complex at the mitochondria-associated endoplasmic reticulum membrane (MAM), and (2) physicochemical lysosomotropism , leading to phospholipidosis—a critical toxicity endpoint in early drug screening.

Pharmacological Mechanism: Sigma Receptor Modulation

The N-cyclohexylpiperazine moiety is the structural anchor for high-affinity Sigma receptor ligands (e.g., PB28).[2] 1-Methyl-4-cyclohexylpiperazine represents the minimal pharmacophore required for binding.

1.1 Ligand-Receptor Interaction

-

Binding Site: The compound targets the σ1 receptor , an integral membrane chaperone protein residing at the MAM.

-

Molecular Recognition:

-

Ionic Interaction: The protonated N4-nitrogen (at physiological pH) forms a critical salt bridge with Asp126 (or Glu172 depending on the model) in the receptor's ligand-binding pocket.

-

Hydrophobic Anchoring: The cyclohexyl group occupies the primary hydrophobic pocket (lined by Val, Leu, and Tyr residues), stabilizing the receptor conformation.

-

-

Functional Consequence: Binding triggers the dissociation of σ1R from BiP (GRP78) . This "activated" σ1R then chaperones IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3), stabilizing it to ensure efficient Ca²⁺ transfer from the ER to mitochondria.

1.2 Downstream Signaling Pathway

-

Agonist/Antagonist Mode: Simple N-alkyl derivatives often act as antagonists or low-efficacy partial agonists, preventing the constitutively active σ1R-BiP dissociation or blocking agonist-induced Ca²⁺ flux.

-

Mitochondrial Bioenergetics: By modulating Ca²⁺ influx, the scaffold influences the TCA cycle (via pyruvate dehydrogenase activation) and ATP production.

Physicochemical Mechanism: Lysosomotropism & Phospholipidosis

As a Cationic Amphiphilic Drug (CAD) , 1-Methyl-4-cyclohexylpiperazine exhibits a non-receptor-mediated mechanism driven by pH partitioning.

2.1 The Lysosomal Trapping Mechanism

-

Diffusion: The uncharged (free base) form diffuses freely across the lipid bilayer of the lysosomal membrane (cytosolic pH ~7.2).

-

Protonation: Upon entering the acidic lysosomal lumen (pH ~4.5–5.0), the basic piperazine nitrogens become diprotonated.

-

Trapping: The charged species is membrane-impermeable and becomes trapped (ion trapping), leading to accumulation concentrations up to 1000-fold higher than cytosolic levels.

2.2 Induction of Phospholipidosis

-

Enzyme Inhibition: The accumulated cationic compound neutralizes the anionic charge of intra-lysosomal bis(monoacylglycero)phosphate (BMP), a cofactor required for Acid Sphingomyelinase (ASM) and Phospholipase A2 .

-

Result: Inhibition of lipid catabolism leads to the formation of multilamellar bodies (myeloid bodies) —a hallmark of drug-induced phospholipidosis (DIP).

Experimental Protocols (In Vitro)

Protocol A: Competitive Radioligand Binding Assay (Sigma-1)

Validates the affinity of the cyclohexylpiperazine scaffold.

-

Membrane Preparation: Homogenize Guinea pig brain or CHO cells overexpressing hσ1R in ice-cold Tris-sucrose buffer. Centrifuge at 100,000 x g for 60 min.

-

Incubation:

-

Radioligand: 2 nM [³H]-(+)-Pentazocine (specific σ1 agonist).

-

Test Compound: 1-Methyl-4-cyclohexylpiperazine (10⁻¹⁰ to 10⁻⁵ M).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Condition: Incubate for 120 min at 37°C.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: High-Content Screening for Phospholipidosis

Detects lysosomal accumulation and lipidosis.

-

Cell Seeding: Seed HepG2 or U-2 OS cells in 96-well plates (10,000 cells/well).

-

Treatment: Treat cells with compound (1–50 µM) for 24 hours. Include Amiodarone (10 µM) as a positive control.

-

Staining:

-

Add HCS LipidTOX™ Red (neutral lipid/phospholipid stain) and Hoechst 33342 (nuclear stain).

-

Incubate for 30 min at 37°C.

-

-

Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., Opera Phenix).

-

Quantification: Measure average cytoplasmic intensity of LipidTOX Red. A >2-fold increase over vehicle indicates positive phospholipidosis.

Data Visualization & Pathways

Figure 1: Sigma-1 Receptor Signaling & Lysosomal Trapping

The following diagram illustrates the dual-pathway mechanism: receptor-mediated signaling at the ER and physicochemical trapping in the lysosome.

Caption: Dual mechanism showing σ1R-mediated Ca²⁺ modulation (blue) and lysosomal trapping leading to phospholipidosis (red).

Table 1: Comparative Profile of Cyclohexylpiperazine Derivatives

| Compound | Structure Fragment | Target Affinity (σ1 Ki) | Target Affinity (σ2 Ki) | Primary Utility |

| 1-Methyl-4-cyclohexylpiperazine | Core Scaffold | ~50–200 nM (Est.) | Moderate | Buffer / Fragment / Probe |

| PB28 | Cyclohexyl-piperazine-Tetralin | 0.38 nM | 0.68 nM | High-Affinity Agonist/Antagonist |

| MT-45 | Cyclohexyl-piperazine-Diphenyl | >1000 nM | Low | Opioid Agonist (Designer Drug) |

| SA 4503 (Cutamesine) | Cyclohexyl-piperazine-Phenyl | 4.6 nM | 63 nM | Neuroprotective Agonist |

References

-

Berardi, F., et al. (2009).[3] Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry.[3][4] Link

-

Colabufo, N. A., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ8-Δ7 sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity.[4][5] ChemMedChem.[4] Link

-

Kamei, H., et al. (2006). Phospholipidosis and lysosomal trapping of cationic amphiphilic drugs. Toxicology Letters. Link

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

-

Patent WO2012071102A2. (2012). Buffer compounds comprising amine-quaternary ammonium structures.[1] Google Patents. Link

Sources

- 1. WO2012071102A2 - Buffer compounds - Google Patents [patents.google.com]

- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Guidelines for 1-Methyl-4-cyclohexylpiperazine

Executive Summary & Core Directive

1-Methyl-4-cyclohexylpiperazine (C₁₁H₂₂N₂) is a tertiary diamine commonly utilized as a building block in the synthesis of pharmaceutical agents, particularly in the development of antihistamines, antipsychotics, and sigma receptor ligands.[1]

Critical Safety Notice: As a specialized research chemical, comprehensive toxicological datasets (e.g., specific LD50 values) may be sparse compared to commodity chemicals. Therefore, this guide employs a Read-Across Toxicology Assessment , deriving safety protocols from its structural analogs: 1-Cyclohexylpiperazine (CAS 17766-28-8) and N-Methylpiperazine (CAS 109-01-3).

The Core Directive: Treat this compound as a Corrosive, Sensitizing, and Combustible agent. All handling must assume the highest hazard level of its constituent functional groups until empirical data proves otherwise.

Physicochemical Profile & Analog Analysis

To establish a valid safety baseline, we compare the target molecule against its primary structural analogs. This "triangulation" allows for accurate estimation of physical properties and hazard potential.

Table 1: Comparative Physicochemical Properties

| Property | Target: 1-Methyl-4-cyclohexylpiperazine | Analog 1: 1-Cyclohexylpiperazine | Analog 2: 1-Methylpiperazine |

| CAS Number | Research Grade / Var. | 17766-28-8 | 109-01-3 |

| Mol. Weight | 182.31 g/mol | 168.28 g/mol | 100.16 g/mol |

| Physical State | Liquid or Low-Melting Solid | Solid (mp 32-37°C) | Liquid |

| Boiling Point | Est. 260–280°C | ~287°C | 138°C |

| Flash Point | Est. >95°C (Combustible) | N/A | 42°C (Flammable) |

| Basicity (pKa) | Est. 9.0–9.5 (Strong Base) | ~9.25 | ~9.0 |

| Primary Hazard | Corrosive / Irritant | Irritant (Skin/Eye) | Corrosive / Flammable |

Technical Insight: The addition of the cyclohexyl group significantly increases lipophilicity (LogP) compared to methylpiperazine, potentially increasing skin absorption rates while lowering vapor pressure.

Hazard Assessment Architecture

The safety logic for this compound is built on the Functional Group Approach . The piperazine ring is a known sensitizer, and the tertiary amine nitrogens confer corrosivity.

DOT Diagram: Hazard Determination Logic

Caption: Structural dissection of hazard potentials based on functional group analysis.

Key Health Hazards[2]

-

Skin Corrosion/Irritation (Category 1B/2): High pH (~11-12 in solution) can cause chemical burns or severe dermatitis.

-

Respiratory Sensitization: Inhalation of mists or vapors may trigger asthma-like symptoms or hypersensitivity pneumonitis, a known risk with piperazine derivatives.

-

Ocular Damage: Direct contact can cause irreversible corneal opacity due to the alkaline nature of the compound.

Strategic Handling Protocols

This section details the "Zero-Contact" methodology required for handling alkyl-piperazines.

Engineering Controls

-

Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: Due to potential hygroscopicity and oxidation, store and transfer under Nitrogen (N₂) or Argon.

-

Scrubbing: Vent lines from reaction vessels should pass through a dilute acid scrubber (e.g., 1M HCl) to neutralize amine vapors before release.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Standard | Rationale |

| Hands | Double Gloving: Nitrile (inner) + Laminate/Butyl (outer) | Amines can permeate standard nitrile; Laminate provides >480m breakthrough time.[2] |

| Eyes | Chemical Splash Goggles + Face Shield | Prevents alkaline burns to the cornea; safety glasses are insufficient for liquids. |

| Respiratory | P100/OV Cartridge (if outside hood) | Protects against organic vapors and particulates; strictly for emergency egress. |

| Body | Tyvek® Lab Coat or Apron | Resists splashes; cotton coats can absorb and hold amines against the skin. |

Safe Transfer Workflow (Liquid/Melt)

Objective: Transfer 10g of reagent from stock bottle to reaction flask without atmospheric exposure.

-

Preparation: Secure stock bottle and receiving flask. Purge receiving flask with N₂.

-

Cannula Transfer (Recommended):

-

Insert a septum into both vessels.

-

Use a wide-bore cannula (14-16 gauge) due to potential viscosity.

-

Apply slight positive pressure (N₂) to the stock bottle to push liquid into the receiver.

-

-

Syringe Transfer (Alternative):

-

Use a glass syringe with a Luer-lock tip.

-

Crucial: Do not pull the plunger past the barrel limit; amines are slippery and can cause plunger detachment.

-

Emergency Response Architecture

In the event of exposure, immediate neutralization and dilution are critical.

DOT Diagram: Emergency Logic Flow

Caption: Decision tree for immediate response to amine exposure.

Specific First Aid Measures

-

Skin: DO NOT use vinegar or acidic solutions to neutralize. The exothermic reaction can worsen the burn. Flush with copious water.

-

Eyes: Time is tissue. Irrigate immediately. Do not wait for transport to a medical facility to begin irrigation.

-

Spill Cleanup:

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Incompatibility: Segregate from Strong Oxidizers (e.g., permanganates, peroxides) and Acids (violent exothermic reaction).

-

Shelf Life: Re-test purity every 12 months. Amines can absorb CO₂ from the air to form carbamates (white crust formation).

Disposal and Regulatory Compliance

Disposal must align with RCRA (USA) or local hazardous waste regulations.

-

Waste Code: Likely D002 (Corrosive) and potentially D001 (Ignitable) if flash point <60°C.

-

Method: Incineration in a licensed chemical combustor equipped with a scrubber for nitrogen oxides (NOx).

-

Prohibition: Never dispose of amine wastes down the sink; they are toxic to aquatic life and can damage plumbing PVC.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87298, 1-Cyclohexylpiperazine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Piperazine derivatives and sensitization hazards. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-Methyl-4-cyclohexylpiperazine

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 1-Methyl-4-cyclohexylpiperazine .

Executive Summary & Chemical Identity[1][2]

1-Methyl-4-cyclohexylpiperazine (often abbreviated as 1-Me-4-Cy-Pip ) is a tertiary diamine intermediate frequently utilized in the synthesis of pharmaceutical agents (e.g., rifamycins, analgesics) and cationic surfactants. Its structure features a lipophilic cyclohexyl ring and a polarizable piperazine core methylated at the N1 position.

Understanding its solubility is critical for three unit operations: reaction medium selection (nucleophilic substitutions), purification (pH-swing extraction), and crystallization .

Chemical Specifications

| Property | Detail |

| IUPAC Name | 1-Cyclohexyl-4-methylpiperazine |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Precursor CAS | 17766-28-8 (1-Cyclohexylpiperazine) |

| Physical State | Viscous oil or low-melting solid (approx. 28–34 °C) |

| Predicted LogP | ~2.5 (Lipophilic) |

| pKa (Estimated) | pKa₁ ≈ 4.5 (N-methyl), pKa₂ ≈ 8.8 (N-cyclohexyl) |

Theoretical Solubility Profile

The solubility of 1-Methyl-4-cyclohexylpiperazine is governed by its amphiphilic nature . The cyclohexyl ring provides significant hydrophobic character, facilitating solubility in non-polar solvents, while the tertiary amines act as hydrogen bond acceptors and protonation sites.

The "pH-Switch" Mechanism

The most critical solubility characteristic of this molecule is its pH dependence.

-

Neutral/Basic pH (> pH 9): The molecule is uncharged and behaves as a lipophilic oil. It is miscible with organic solvents (DCM, Toluene) and sparingly soluble in water.

-

Acidic pH (< pH 5): Both nitrogen atoms become protonated (

), forming a water-soluble di-cationic salt. This property is the basis for the Acid-Base Extraction Protocol detailed in Section 5.

Experimental Solubility Data

The following data summarizes the solubility behavior of 1-Methyl-4-cyclohexylpiperazine at 25°C.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary extraction solvent; high affinity for the uncharged amine. |

| Chloroform | Excellent | Similar to DCM; often used for NMR analysis. | |

| Alcohols | Methanol | High | Soluble due to H-bonding with amine nitrogens. |

| Ethanol | High | Good solvent for recrystallization of salt forms (e.g., HCl salts). | |

| Isopropanol (IPA) | Moderate-High | Used for "pulping" or washing crude solids. | |

| Polar Aprotic | DMSO | Miscible | Universal solvent; useful for biological assays. |

| DMF | Miscible | Useful for high-temp S_NAr reactions. | |

| Acetonitrile | High | Preferred solvent for alkylation reactions. | |

| Hydrocarbons | Hexane / Heptane | Moderate | Soluble due to cyclohexyl tail; solubility decreases at low temps (crystallization potential). |

| Toluene | High | Excellent for azeotropic drying or high-temp reflux. | |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic effect of cyclohexyl group dominates. |

| 0.1 M HCl | High (>50 mg/mL) | Forms soluble hydrochloride salt. |

Visualization: Solubility Logic & Workflow

The following diagrams illustrate the decision-making logic for solvent selection and the mechanism of pH-dependent solubility.

Diagram 1: Solubility & Extraction Workflow

This flowchart guides the researcher through the purification process based on the compound's solubility limits.

Caption: Purification workflow leveraging the pH-dependent solubility switch of the piperazine core.

Diagram 2: Molecular Solvation Interactions

This diagram visualizes how different solvents interact with the specific functional groups of the molecule.

Caption: Mechanistic map of solvent interactions with specific molecular moieties.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To define the precise saturation limit of the compound in a specific solvent for crystallization optimization.

-

Preparation: Weigh 500 mg of 1-Methyl-4-cyclohexylpiperazine into a tared 20 mL scintillation vial.

-

Addition: Add the target solvent (e.g., Hexane) in 100 µL increments while sonicating at 25°C.

-

Observation: Continue addition until the oil/solid fully dissolves and the solution is clear.

-

Calculation:

Where

Protocol B: Acid-Base Purification (Self-Validating)

Purpose: To purify the compound from non-basic reaction byproducts without chromatography.

-

Dissolution: Dissolve crude reaction residue in Dichloromethane (DCM) (10 mL/g).

-

Extraction 1 (Acid): Extract the organic layer with 0.5 M HCl (3 x 10 mL).

-

Checkpoint: The product moves to the aqueous layer (protonated). Impurities remain in DCM.

-

-

Wash: Wash the combined acidic aqueous layer with Ethyl Acetate (1 x 10 mL) to remove trapped neutrals. Discard organic wash.

-

pH Adjustment: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH until pH > 12.

-

Checkpoint: The solution will become cloudy/oily as the free base crashes out.

-

-

Extraction 2 (Recovery): Extract the basic aqueous mixture with DCM (3 x 15 mL).

-

Isolation: Dry combined organics over

, filter, and concentrate in vacuo.

Applications in Synthesis

-

Alkylation Reactions: Use Acetonitrile or DMF . The compound is soluble, and these solvents support the

mechanism often used to attach the methyl or cyclohexyl groups. -

Salt Formation: To create a stable solid for storage, dissolve the free base in Ethanol and add concentrated HCl or Fumaric acid. The salt will precipitate or crystallize upon cooling.

-

Luminescence Materials: Recent studies suggest derivatives of cyclohexylpiperazine are used in lead-free halide materials. High purity (achieved via Protocol B) is essential for these optical applications.

References

-

PubChem. (2025).[1][2] 1-Cyclohexylpiperazine (Precursor Data). National Library of Medicine. Available at: [Link]

- Google Patents. (2021). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

-

Wikipedia. (2025).[3][4] N-Methylpiperazine (Structural Analog Data). Available at: [Link]

Sources

- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-(1-phenylcyclohexyl)piperazine | C17H26N2 | CID 210729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]

Technical Guide: 1-Methyl-4-cyclohexylpiperazine Scaffolds in Drug Discovery

The following technical guide details the pharmacological utility, synthesis, and derivatization of the 1-Methyl-4-cyclohexylpiperazine scaffold. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's role as a privileged structure in Sigma receptor ligand development and oncology.

Executive Summary & Pharmacophore Analysis

1-Methyl-4-cyclohexylpiperazine (CAS: 435345-42-9) represents a foundational "privileged structure" in medicinal chemistry. While the parent compound itself acts primarily as a chemical building block or cationic buffer, its N-substituted derivatives constitute a potent class of Sigma Receptor (

The scaffold consists of a piperazine ring locked in a chair conformation, with a hydrophobic cyclohexyl group at the

-

Basic Center: The distal nitrogen (

) is protonated at physiological pH (pKa -

Hydrophobic Core: The cyclohexyl group occupies the primary hydrophobic pocket.

-

Linker Region: In active analogs, the methyl group is replaced by longer alkyl chains terminating in aromatic systems (e.g., tetralin, naphthalene), which engage in

-stacking interactions.

Physicochemical Profile (Parent Scaffold)

| Property | Value | Relevance |

| Molecular Formula | Low molecular weight fragment (MW 182.31) | |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity, blood-brain barrier (BBB) permeable |

| pKa (Basic N) | ~9.6 | High basicity ensures cation formation at pH 7.4 |

| Topological Polar Surface Area | 6.5 Ų | Excellent membrane permeability |

Key Derivatives and Analogs

The transition from the simple methyl-analog to complex drug candidates involves extending the

Table 1: Comparative Pharmacology of Key Analogs

| Compound | Structure Modification ( | Primary Target | Mechanism of Action | Status |

| 1-Methyl-4-cyclohexylpiperazine | Methyl group (Parent) | Non-selective | Chemical Building Block / Buffer | Reagent |

| PB28 | Propyl-tetralin linker | Sigma-2 ( | Agonist (Cytotoxic) / P-gp Inhibitor | Preclinical (Oncology) |

| MT-45 | 1,2-diphenylethyl | Mu-Opioid (MOR) | Agonist | Illicit / Ototoxic |

| Siramesine | Fluorophenyl-butyl-indole | Sigma-2 ( | Agonist | Discontinued (Anxiety) |

The Oncology Lead: PB28

PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) is the high-affinity benchmark for this class.

-

Affinity:

.[1] -

Selectivity: High selectivity for

over -

Mechanism: PB28 acts as a

agonist.[1] Upon binding, it triggers calcium release from the endoplasmic reticulum (ER) and mitochondria, leading to caspase-dependent apoptosis. Crucially, PB28 also inhibits P-glycoprotein (P-gp) , resensitizing multi-drug resistant (MDR) cancer cells to anthracyclines (e.g., Doxorubicin).

The Toxicological Analog: MT-45

MT-45 demonstrates how subtle structural changes shift pharmacology from Sigma receptors to Opioid receptors.

-

Structure: The methyl is replaced by a 1,2-diphenylethyl moiety.

-

Activity: Potent Mu-opioid receptor agonist (morphine-like).

-

Toxicity: Known for severe ototoxicity (hearing loss) and distinct from standard opioids, highlighting the "off-target" risks of the N-cyclohexylpiperazine scaffold if the hydrophobic domain is over-expanded.

Mechanism of Action: Sigma-2 Signaling Pathway

The therapeutic potential of cyclohexylpiperazine derivatives lies in the Sigma-2 receptor-mediated cytotoxicity . Unlike GPCRs, the

Figure 1: Sigma-2 (TMEM97) signaling cascade activated by N-cyclohexylpiperazine agonists like PB28, resulting in mitochondrial toxicity and P-gp inhibition.

Synthesis & Manufacturing Protocols

The synthesis of 1-Methyl-4-cyclohexylpiperazine and its derivatives relies on robust amine alkylation strategies.

Protocol A: Synthesis of the Core Scaffold

Reaction Type: Reductive Amination. Objective: Synthesize 1-Methyl-4-cyclohexylpiperazine.

-

Reagents: N-Methylpiperazine (1.0 eq), Cyclohexanone (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

-

Procedure:

-

Dissolve N-methylpiperazine in DCE under

atmosphere. -

Add Cyclohexanone and catalytic Acetic Acid. Stir for 30 min to form the iminium ion.

-

Add STAB portion-wise at 0°C.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (

). Dry organic layer over

-

-

Purification: Distillation or Flash Chromatography (MeOH:DCM 1:9).

-

Yield: Typically 85–95%.

Protocol B: Derivatization to PB28 Analogs

To create high-affinity analogs, the methyl group is usually absent in the starting material. Instead, start with 1-Cyclohexylpiperazine (commercially available or made via Protocol A using mono-Boc-piperazine followed by deprotection).

Reaction Type: N-Alkylation.

-

Reagents: 1-Cyclohexylpiperazine (1.0 eq), Aryl-alkyl halide (e.g., 1-(3-chloropropyl)-5-methoxy-tetralin) (1.1 eq),

(3.0 eq), KI (cat.), Acetonitrile. -

Procedure:

-

Suspend 1-Cyclohexylpiperazine and

in dry Acetonitrile. -

Add the alkyl halide and catalytic KI (to accelerate Finkelstein reaction).

-

Reflux for 12–24 hours (monitor via TLC/LC-MS).

-

Filter off inorganic salts.

-

Concentrate filtrate in vacuo.

-

-

Validation:

-NMR must show the cyclohexyl multiplet (1.0–1.9 ppm) and the specific aryl protons of the side chain.

Figure 2: Synthetic routes for the core scaffold (left) and functionalized bioactive analogs (right).

Experimental Validation Protocols

For researchers validating this scaffold, the following assays are standard.

Sigma Receptor Binding Assay

To confirm activity, displacement of radioligands is required.

-

Tissue Source: Guinea pig brain (

) or Rat liver ( -

Radioligands:

-

:

-

:

-

:

-

Protocol:

-

Incubate membrane homogenates with radioligand and varying concentrations of the Cyclohexylpiperazine analog (

to -

Incubate for 120 min at 25°C.

-

Terminate by rapid filtration through glass fiber filters (Whatman GF/B).

-

Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate

and convert to

-

Cytotoxicity Assay (MTT)

Since these analogs are often cytotoxic:

-

Cell Lines: MCF7 (Breast), SK-N-SH (Neuroblastoma), MCF7/Adr (Resistant).

-

Method:

-

Seed cells in 96-well plates.

-

Treat with analog (0.1 – 100

M) for 24–48 hours. -

Add MTT reagent; incubate 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Read absorbance at 570 nm.

-

Success Metric: A potent analog like PB28 should show

in resistant cell lines.

-

References

-

Abate, C., et al. (2011). "Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers." Journal of Medicinal Chemistry. Link

-

Colabufo, N. A., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review." Current Pharmaceutical Design. Link

-

Azzariti, A., et al. (2006). "Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer." Molecular Cancer Therapeutics. Link

-

Berardi, F., et al. (2004). "4-(Tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activity."[2] Journal of Medicinal Chemistry. Link

-

Baptista-Hon, D. T., et al. (2020). "Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives." British Journal of Pharmacology. Link

Sources

- 1. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Cyclohexylpiperazine: Receptor Ligand Applications_Chemicalbook [chemicalbook.com]

1-Methyl-4-cyclohexylpiperazine: A Strategic Building Block in Medicinal Chemistry

Executive Summary & Chemical Profile

1-Methyl-4-cyclohexylpiperazine (CAS 7560-86-3 ) represents a "privileged scaffold" in organic synthesis, particularly within the realm of central nervous system (CNS) drug discovery and receptor ligand design. Unlike simple aliphatic amines, this building block offers a unique balance of lipophilicity (conferred by the cyclohexyl ring) and basicity (via the piperazine core), making it an ideal candidate for modulating pharmacokinetic profiles, specifically blood-brain barrier (BBB) penetration.

This guide analyzes its utility not merely as a reagent, but as a structural motif that drives affinity in Sigma (

Physicochemical Snapshot

| Property | Data | Relevance |

| CAS Number | 7560-86-3 | Unique Identifier |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 182.31 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~2.5 - 2.8 | Optimal for CNS penetration |

| pKa (Basic N) | ~9.2 | Physiological protonation (cationic at pH 7.[1]4) |

| Boiling Point | ~250°C (est) | High thermal stability |

Synthesis Pathways: Causality & Control

The synthesis of 1-Methyl-4-cyclohexylpiperazine is not a trivial mixing of reagents; it requires selecting a pathway that minimizes over-alkylation and simplifies purification. We examine three distinct routes, prioritizing the Reductive Amination pathway for its "Green Chemistry" compatibility and high atom economy.

Route A: Reductive Amination (Preferred)

This method is superior because it avoids the formation of quaternary ammonium by-products common in direct alkylation.

-

Mechanism: 1-Methylpiperazine reacts with cyclohexanone to form an enamine/iminium intermediate, which is selectively reduced in situ.

-

Reagents: Sodium triacetoxyborohydride (

) is preferred over

Route B: Eschweiler-Clarke Methylation (Industrial)

Used when starting from 1-cyclohexylpiperazine.

-

Mechanism: N-methylation using formaldehyde and formic acid.

-

Pros/Cons: Scalable and cheap, but requires high temperatures and generates

.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for synthesis based on starting material availability.

Figure 1: Convergent synthesis pathways. Route A (top) is preferred for lab-scale purity; Route B (bottom) is preferred for industrial scale-up.

Applications in Drug Discovery[2][3]

The Sigma ( ) Receptor Connection

The N-cyclohexylpiperazine moiety is a pharmacophore "privileged structure" for Sigma-1 (

-

Mechanism: The basic nitrogen of the piperazine forms an electrostatic interaction with an aspartate residue (Asp126 in

), while the cyclohexyl group occupies a hydrophobic pocket. -

Impact: Modifications to the N-methyl group (e.g., extending to benzyl) often shift selectivity, but the 1-Methyl-4-cyclohexyl core remains a standard reference for binding affinity.

Biological Buffer Systems

Recent patent literature identifies 1-Methyl-4-cyclohexylpiperazine as a component in Amine-Quat Buffer systems .

-

Utility: Its pKa (~9.2) makes it effective for buffering in the basic range.

-

Advantage: Unlike phosphate buffers, it does not chelate metal ions (Ca2+, Mg2+), making it critical for enzymatic assays dependent on metalloproteins.

Comparative Pharmacophore Analysis

| Drug/Candidate | Structural Relation | Therapeutic Area |

| Avatrombopag | Contains N-cyclohexylpiperazine moiety | Thrombocytopenia (FDA Approved) |

| Sigma Ligands | 1-Methyl-4-cyclohexylpiperazine is a core fragment | Antipsychotics / Neuroprotection |

| Vortioxetine | Piperazine core analog | Antidepressant |

Experimental Protocol: Reductive Amination

Objective: Synthesize 1-Methyl-4-cyclohexylpiperazine from 1-methylpiperazine. Scale: 10 mmol.

Reagents:

-

1-Methylpiperazine (1.00 g, 10 mmol)

-

Cyclohexanone (1.08 g, 11 mmol, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

-

Dichloromethane (DCM) (30 mL)

-

Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under Nitrogen (

), dissolve 1-methylpiperazine and cyclohexanone in anhydrous DCM. Add catalytic acetic acid. Stir at room temperature for 30 minutes to promote imine formation.-

Why? Pre-forming the imine minimizes direct reduction of the ketone.

-

-

Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes.

-

Why? STAB is milder than

and will not reduce the ketone as fast as the imine.

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (System: MeOH/DCM 1:9).

-

Quench: Quench with saturated aqueous

(20 mL). Stir vigorously for 15 minutes. -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash chromatography (Silica, 0-5% MeOH in DCM with 1%

Reactivity & Functionalization Workflow

Once synthesized, the molecule acts as a nucleophile or a base. The following diagram details its downstream utility in creating quaternary ammonium salts (for buffers) or forming salts for pharmaceutical formulation.

Figure 2: Functionalization pathways transforming the building block into active pharmaceutical ingredients (APIs) or reagents.

Safety & Handling (E-E-A-T)

-

Corrosivity: As a tertiary amine, the compound is corrosive to skin and eyes. Handle in a fume hood.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric

. -

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless reaction is intended).

References

-

Synthesis of Piperazine Derivatives: Organic Chemistry Portal. "Synthesis of Piperazines." Link

-

Sigma Receptor Ligands: ChemMedChem. "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands." (2011).[2] Link

-

Buffer Compounds Patent: Google Patents. "Buffer compounds (WO2012071102A2)." Mentions 1-Methyl-4-cyclohexylpiperazine [7560-86-3].[3][4] Link

-

1-Cyclohexylpiperazine Precursor: Fisher Scientific. "Safety Data Sheet: 1-Cyclohexylpiperazine." Link

-

Medicinal Chemistry of Piperazines: MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." (2023).[5][6][7][8] Link

Sources

- 1. data.epo.org [data.epo.org]

- 2. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2012071102A2 - Buffer compounds - Google Patents [patents.google.com]

- 4. WO2012071102A2 - Buffer compounds - Google Patents [patents.google.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

The Piperazine Pharmacophore: Structural Logic in Drug Design

The following technical guide details the structural, synthetic, and pharmacological role of piperazine derivatives in modern drug development.

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to kinase inhibitors.[1][2][3] Its ubiquity is not accidental but stems from a unique trifecta of properties: conformational rigidity , tunable acid-base chemistry , and metabolic predictability .

This guide analyzes the piperazine moiety not just as a structural linker, but as a functional pharmacophore capable of driving potency, selectivity, and pharmacokinetic (PK) success.[3]

Structural Biology & Physicochemical Profile[1][3]

The piperazine ring exists predominantly in a chair conformation, minimizing torsional strain. This structural rigidity is critical for orienting substituents in defined vectors, allowing precise engagement with receptor binding pockets (e.g., GPCRs).

1.1 Acid-Base Chemistry & Solubility

Piperazine is a diprotic base.[1][4] The ionization state at physiological pH (7.[5]4) is a primary determinant of membrane permeability and solubility.

Table 1: Physicochemical Properties of the Piperazine Core

| Property | Value (Approx.) | Pharmaceutical Significance |

| pKa1 (N1) | 5.35 | Remains unprotonated at physiological pH; available for H-bonding or metabolic attack. |

| pKa2 (N4) | 9.73 | Fully protonated at pH 7.4; forms ionic bonds with Asp/Glu residues in target proteins (e.g., D2 receptor). |

| LogP | -1.50 (Parent) | Highly hydrophilic; lowers the overall LogP of lipophilic drug candidates to improve oral bioavailability. |

| Conformation | Chair | Directs N-substituents into equatorial positions to minimize 1,3-diaxial interactions. |

1.2 Pharmacophore Mapping (SAR)

In many CNS-active agents, the piperazine ring serves as a critical spacer that separates a lipophilic aryl "head" from a polar "tail," mimicking the distance between the aromatic ring and the amine nitrogen in endogenous neurotransmitters like serotonin and dopamine.

Figure 1: Pharmacophore logic of piperazine in GPCR ligand design. The scaffold ensures precise distance (approx 5-6 Å) between the hydrophobic aryl binding motif and the ionic interaction site.

Therapeutic Applications & Mechanism of Action[6]

The versatility of piperazine allows it to function across diverse therapeutic areas.

Table 2: Clinical Case Studies of Piperazine Derivatives

| Drug | Class | Target | Role of Piperazine Moiety |

| Imatinib | Oncology | BCR-ABL Tyrosine Kinase | Increases solubility and forms hydrogen bonds within the ATP-binding pocket to lock the kinase in an inactive conformation. |

| Aripiprazole | Antipsychotic | D2/5-HT Receptors | Acts as a spacer to position the quinolinone and dichlorophenyl groups; N4 nitrogen forms a critical salt bridge with Asp114 in the D2 receptor. |

| Cetirizine | Antihistamine | H1 Receptor | Provides the structural rigidity to separate the benzhydryl group (hydrophobic) from the carboxylic acid (polar/zwitterionic tail). |

| Piperazine | Anthelminthic | GABA Receptor (Invertebrate) | Acts as a GABA agonist in nematodes, causing flaccid paralysis by hyperpolarizing the muscle membrane. |

Synthetic Methodologies: The Buchwald-Hartwig Protocol[7][8][9]

While classical nucleophilic substitution (

Protocol: Pd-Catalyzed N-Arylation of Piperazine

Objective: Selective mono-arylation of piperazine with an aryl bromide.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Amine: Piperazine (anhydrous, 2.0 - 3.0 equiv to suppress bis-arylation)

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Catalyst Pre-complexation: Add

and BINAP to the flask. Add a small volume of degassed toluene and stir at room temperature for 10 minutes to form the active catalytic species (color change often observed). -

Reagent Addition: Add the Aryl Bromide, anhydrous Piperazine, and

under a positive pressure of Argon. -

Reaction: Add the remaining solvent (concentration ~0.2 M). Heat the mixture to 80–100°C. Monitor via TLC or LC-MS. Conversion is typically complete within 2–12 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and insoluble salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel; DCM/MeOH/NH3 gradient) to separate the mono-aryl product from excess piperazine and trace bis-aryl byproducts.

Why this works: The bulky phosphine ligand (BINAP) facilitates the reductive elimination step and, combined with the excess piperazine, sterically discourages the second arylation event.

Metabolic Liabilities: Bioactivation Risks

A critical consideration in piperazine drug design is metabolic bioactivation . The piperazine ring is not metabolically inert; it can undergo oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

The Mechanism of Toxicity:

- -Carbon Oxidation: P450 oxidizes the carbon adjacent to the nitrogen.

-

Iminium Ion Formation: Loss of water generates a reactive electrophilic iminium species.

-

Covalent Binding: This intermediate can react with nucleophilic residues (e.g., Glutathione, proteins) leading to toxicity or idiosyncratic drug reactions (IDRs).

-

Ring Contraction: In some cases (e.g., investigational drug MB243), the ring can open and re-close to form an imidazoline.[6]

Mitigation Strategy:

-

Block Metabolism: Introduce methyl groups at the

-carbon positions to sterically hinder P450 approach. -

Electron Withdrawal: N-acylation (forming a piperazinone or amide) reduces the electron density on the nitrogen, making the ring less susceptible to oxidation (e.g., Olaparib uses a piperazine-2-one scaffold).

Figure 2: Metabolic bioactivation pathway of the piperazine ring. Reactive iminium formation is a key liability check during lead optimization.

Future Horizons: Piperazines in PROTACs[11][12]

In the emerging field of Targeted Protein Degradation (PROTACs), piperazine is evolving from a pharmacophore to a functional linker .

-

Rigidity: Unlike flexible PEG chains, piperazine introduces defined conformational constraints, improving the formation of the ternary complex (Target-PROTAC-E3 Ligase).[]

-

Endosomal Escape: The basic N4 nitrogen can be protonated in the acidic environment of endosomes, facilitating membrane disruption and cytosolic entry—a concept known as the "proton sponge" effect.

References

-

Piperazine Scaffolds in Medicinal Chemistry

-

Metabolic Bioactivation

-

Synthetic Protocols

-

Buchwald-Hartwig: "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol." Royal Society of Chemistry.[9]

-

-

PROTAC Linker Design

- Application: "PROTACs bearing piperazine-containing linkers: what effect on their protonation st

-

Clinical Pharmacology

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 8. adanipharma.net [adanipharma.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

analytical methods for 1-Methyl-4-cyclohexylpiperazine detection

An in-depth technical guide to the analytical detection and quantification of 1-Methyl-4-cyclohexylpiperazine, designed for analytical chemists, pharmacologists, and drug development professionals.

Analyte Profiling & The Analytical Challenge